N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
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Overview
Description
N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-fluoroaniline with 2-(6-methoxy-2-naphthyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The fluorophenyl and methoxy-naphthyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
- N-(3-bromophenyl)-2-(6-methoxy-2-naphthyl)propanamide
- N-(3-methylphenyl)-2-(6-methoxy-2-naphthyl)propanamide
Uniqueness
N-(3-fluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Properties
Molecular Formula |
C20H18FNO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C20H18FNO2/c1-13(20(23)22-18-5-3-4-17(21)12-18)14-6-7-16-11-19(24-2)9-8-15(16)10-14/h3-13H,1-2H3,(H,22,23) |
InChI Key |
JRMGKNZTUXCUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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